4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
This compound belongs to a class of pyrazoline derivatives featuring a quinoline core substituted with a chlorine atom at position 2 and a methyl group at position 6. The pyrazoline ring is further substituted with a furan-2-yl group, while a butanoic acid moiety is linked via a ketone group.
Properties
Molecular Formula |
C21H18ClN3O4 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
4-[3-(2-chloro-8-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H18ClN3O4/c1-12-4-2-5-13-10-14(21(22)23-20(12)13)16-11-15(17-6-3-9-29-17)24-25(16)18(26)7-8-19(27)28/h2-6,9-10,16H,7-8,11H2,1H3,(H,27,28) |
InChI Key |
XJDQDRIZVOCAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of quinoline and pyrazole derivatives. Its unique structure incorporates a quinoline core, a furan moiety, and a dihydropyrazole structure, which collectively contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure
The compound can be represented by the following IUPAC name:
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. The specific compound has shown promising activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for several microorganisms:
| Microorganism | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.4 | |
| Escherichia coli | 16.4 | |
| Bacillus cereus | 16.5 | |
| Klebsiella pneumoniae | 16.1 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Research has indicated that compounds similar to this compound possess anticancer properties. A study evaluated the cytotoxic effects on breast cancer cell lines.
IC50 Values in Cancer Studies
The following table presents IC50 values for various compounds tested against cancer cell lines:
The compound showed comparable or enhanced potency relative to Doxorubicin, indicating its potential as an effective anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
Inhibition Studies
A recent study demonstrated that certain pyrazole derivatives exhibited significant inhibition of cyclooxygenase (COX) activity:
These findings suggest that the compound may provide therapeutic benefits in inflammatory conditions.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of quinoline and pyrazole derivatives. For instance:
- Antimicrobial Efficacy : A study reported that a related quinoline derivative displayed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting the potential use of this class of compounds in treating resistant infections .
- Cytotoxicity in Cancer Cells : Another investigation into pyrazole derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspases, further confirming their anticancer potential .
- Anti-inflammatory Mechanism : Research indicated that pyrazole derivatives could inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial properties : Compounds featuring quinoline and pyrazole moieties are often studied for their potential as antibacterial and antifungal agents.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloroquinoline | Quinoline core | Antibacterial |
| 5-Methylpyrazole | Pyrazole core | Antitumor |
| 8-Methylquinoline | Quinoline core | Enzyme inhibition |
The presence of both furan and pyrazole rings along with a chloro-substituted quinoline provides diverse avenues for interaction with biological targets, potentially leading to novel therapeutic applications.
Medicinal Chemistry Applications
The potential applications of 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid span various fields in medicinal chemistry:
- Antitumor Agents : Due to its structural similarity to known antitumor compounds, it may exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Agents : Its ability to inhibit microbial growth makes it a candidate for developing new antibiotics.
- Enzyme Inhibitors : The unique structural features may allow it to interact with specific enzymes involved in disease processes.
Case Studies
Several studies have explored the biological activities of compounds related to this molecule:
- In one study, derivatives of quinoline and pyrazole were synthesized and evaluated for antimicrobial activity against various pathogens, showing promising results against Gram-positive and Gram-negative bacteria .
- Another research focused on the antileukemia activity of benzofuro[3,2-c]quinolines derived from similar precursors, indicating that modifications in the structure can enhance selectivity and efficacy against cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
*Calculated molecular formula based on structural analysis.
Substituent Impact on Properties
- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and influence binding interactions but may reduce solubility.
- Electron-Donating Groups (e.g., methoxy) : Improve solubility and bioavailability, as seen in the methoxy-substituted analog .
Research Findings and Implications
- Quinoline Substitution: The position of chloro (e.g., 2-chloro vs. 6-chloro) and additional groups (methyl, methoxy) modulate electronic properties and steric effects .
- Biological Relevance: While biological data are absent in the evidence, the butanoic acid linker is conserved across analogs, suggesting a role in target engagement or solubility .
- Computational Analysis : Tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) could further elucidate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
